molecular formula C14H13BrO2 B7859282 4-Bromobenzyl-(4-methoxyphenyl)ether

4-Bromobenzyl-(4-methoxyphenyl)ether

Cat. No.: B7859282
M. Wt: 293.15 g/mol
InChI Key: MJDXFZVYCNXONL-UHFFFAOYSA-N
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Description

General Context of Aromatic Ethers in Contemporary Organic Synthesis

Aromatic ethers, a class of organic compounds featuring an oxygen atom connected to an aryl group and another alkyl or aryl group, are fundamental structures in organic chemistry. fiveable.me Their utility in contemporary organic synthesis is extensive and varied. Aryl ethers are integral building blocks in the creation of a wide array of valuable organic molecules, including pharmaceuticals, fragrances, and dyestuffs. fiveable.meacs.org For instance, derivatives of phenols and naphthalenes are prominent in industrially significant substances. acs.org The Williamson ether synthesis, which involves the reaction of an alcohol with an aryl halide, is a classic and effective method for their preparation. fiveable.mersc.org More modern approaches have focused on developing "green" versions of this synthesis and employing transition-metal catalysis to form the ether linkage under milder conditions. acs.orggoogle.com The presence of the aromatic ring imparts increased stability to the ether molecule and allows for further functionalization through electrophilic aromatic substitution reactions. fiveable.me

Significance of Benzyl (B1604629) Ether Linkages in Chemical Frameworks

The benzyl ether linkage is a particularly important motif in the field of organic synthesis, primarily for its role as a protecting group for alcohols. uwindsor.caorganic-chemistry.org Protecting groups are essential tools that temporarily mask a reactive functional group, such as a hydroxyl group, to prevent it from interfering with reactions occurring elsewhere in the molecule. uwindsor.ca Benzyl ethers are favored for this purpose due to their stability across a wide range of reaction conditions, including acidic and basic environments. uwindsor.caorganic-chemistry.org

The formation of a benzyl ether is commonly achieved through the Williamson ether synthesis, reacting an alcohol with a benzyl halide like benzyl bromide in the presence of a base. organic-chemistry.org The removal, or deprotection, of the benzyl group is typically accomplished via palladium-catalyzed hydrogenolysis, which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. uwindsor.caorganic-chemistry.org This specific method of cleavage provides an orthogonal deprotection strategy, meaning it can be removed without affecting other protecting groups sensitive to different conditions. acs.org Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, have been developed to allow for even more selective removal under specific oxidative or acidic conditions. organic-chemistry.orgacs.orglibretexts.org

Role of Halogen Substituents, Specifically Bromine, in Modulating Chemical Reactivity and Synthetic Pathways

Halogen substituents, particularly bromine, play a crucial role in modifying the chemical properties and reactivity of organic molecules. Bromination is a fundamental transformation in organic synthesis, and a wide variety of bromo-organic compounds are utilized as reagents. acs.org The introduction of a bromine atom onto an aromatic ring can significantly influence the molecule's electronic environment. Halogens are generally considered deactivating groups in the context of electrophilic aromatic substitution, meaning they slow down the reaction rate compared to unsubstituted benzene (B151609). libretexts.org This is due to their inductive effect, where the electronegative halogen withdraws electron density from the ring. libretexts.org

However, halogens are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent. libretexts.org This directing effect is attributed to the resonance donation of a lone pair of electrons from the halogen to the aromatic ring, which helps to stabilize the carbocation intermediate formed during the substitution reaction. libretexts.orgpressbooks.pub The presence of a bromine atom in a molecule also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. google.com The influence of halogen substituents can also extend to intermolecular interactions, with bromine capable of participating in halogen bonding, which can affect the supramolecular arrangement of molecules in the solid state. rsc.org

Overview of 4-Bromobenzyl-(4-methoxyphenyl)ether within the Broader Class of Substituted Aryl Ethers

This compound is a molecule that incorporates the key chemical features discussed previously. It is a substituted aryl ether, specifically a diaryl ether derivative, containing both a benzyl ether linkage and a halogen substituent. Its structure consists of a 4-bromobenzyl group and a 4-methoxyphenyl (B3050149) group linked by an ether oxygen atom. The IUPAC name for this compound is 1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene. nih.gov

Chemical Compound Data

Below are the key properties for the primary chemical compound discussed in this article.

PropertyValue
Compound Name This compound
IUPAC Name 1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene nih.gov
Molecular Formula C₁₅H₁₅BrO₂ nih.gov
InChI InChI=1S/C15H15BrO2/c1-17-15-8-4-13(5-9-15)11-18-10-12-2-6-14(16)7-3-12/h2-9H,10-11H2,1H3
Canonical SMILES COC1=CC=C(C=C1)COCC2=CC=C(C=C2)Br

Mentioned Compounds

Strategies for Carbon-Oxygen Ether Bond Formation

The principal challenge in synthesizing this compound lies in the efficient construction of the ether linkage. This can be approached by forming the bond between the benzylic carbon and the phenolic oxygen.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. acs.orgyoutube.com This reaction involves the reaction of an alkoxide or phenoxide nucleophile with a primary alkyl halide or sulfonate. acs.org For the synthesis of this compound, two primary disconnection routes are possible:

Route A: Reaction of 4-methoxyphenoxide with 4-bromobenzyl halide.

Route B: Reaction of 4-bromophenoxide with 4-methoxybenzyl halide.

Route A is generally preferred as the SN2 reaction works best with primary and methyl halides. acs.org 4-Bromobenzyl bromide is a primary benzylic halide, making it an excellent electrophile for this transformation. The synthesis involves deprotonating 4-methoxyphenol (B1676288) with a suitable base to form the more nucleophilic phenoxide, which then displaces the halide from the benzylic carbon of 4-bromobenzyl bromide.

Common bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism.

Table 1: Representative Conditions for Williamson Ether Synthesis

Nucleophile Precursor Electrophile Base Solvent Temperature Yield
4-Methoxyphenol 4-Bromobenzyl bromide K₂CO₃ Acetone Reflux High

Note: This table presents plausible reaction conditions based on standard Williamson ether synthesis protocols. Actual yields may vary.

Beyond the classical Williamson synthesis, other protocols can be employed to form the C-O ether bond, particularly in cases where the SN2 reaction is inefficient or leads to side products.

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of a primary or secondary alcohol to an ether using a phenol (B47542) as the nucleophile. organic-chemistry.orgnih.gov The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org For the target molecule, this would involve reacting 4-bromobenzyl alcohol with 4-methoxyphenol. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 4-bromobenzyl alcohol. organic-chemistry.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. nih.govacs.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts with ligands such as N,N-dimethylglycine, allowing the reaction to proceed at lower temperatures (e.g., 90-110 °C). researchgate.netnih.gov This method would be most applicable if one of the coupling partners were an aryl halide, for instance, coupling 4-bromoanisole with 4-bromobenzyl alcohol, though this is less direct than other methods for this specific target.

Functional Group Interconversions and Preparative Transformations on Precursor Molecules

The successful synthesis of this compound is contingent on the availability of its key precursors. Functional group interconversions are often necessary to prepare these starting materials.

Synthesis of 4-Bromobenzyl Bromide: A common and effective method for the preparation of 4-bromobenzyl bromide is the radical bromination of 4-bromotoluene. acs.orgnih.gov This reaction is typically initiated by light (photobromination) or a radical initiator like benzoyl peroxide. acs.org N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) is often used as the bromine source for benzylic bromination. researchgate.netu-tokyo.ac.jp

Table 2: Synthesis of 4-Bromobenzyl Bromide via Radical Bromination

Starting Material Brominating Agent Initiator Solvent Outcome
4-Bromotoluene Bromine (Br₂) UV Light CCl₄ 4-Bromobenzyl bromide

Synthesis of 4-Methoxyphenol: This precursor can be synthesized through several routes. One established method is the selective monomethylation of hydroquinone (B1673460) using a methylating agent like dimethyl sulfate in the presence of a base. researchgate.netwikipedia.org Alternatively, it can be prepared from p-anisaldehyde via a Baeyer-Villiger oxidation. researchgate.netacs.org A multi-step synthesis starting from bromobenzene is also possible, involving conversion to phenol, followed by methylation to anisole, and subsequent functionalization to introduce the hydroxyl group at the para-position.

Advanced Coupling Reactions in the Construction of the Molecular Scaffold

Modern cross-coupling chemistry offers powerful tools for C-O bond formation, providing alternatives to classical methods.

While Suzuki-Miyaura and Yamamoto couplings are primarily used for C-C bond formation, the principles of palladium-catalyzed cross-coupling are central to the Buchwald-Hartwig amination , which has been extended to C-O bond formation for the synthesis of aryl ethers. This reaction serves as a powerful alternative to the copper-catalyzed Ullmann reaction, often proceeding under milder conditions with a broader substrate scope.

The Buchwald-Hartwig C-O coupling typically involves the reaction of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex with specialized phosphine ligands. For the synthesis of this compound, the most logical approach would be the coupling of an aryl halide (e.g., 4-bromoanisole) with an alcohol (4-bromobenzyl alcohol). The choice of ligand is critical for reaction efficiency.

Table 3: Plausible Buchwald-Hartwig C-O Coupling Strategy

Aryl Halide Alcohol Pd Catalyst Ligand Base Solvent

Note: This table outlines a potential synthetic route based on established Buchwald-Hartwig C-O coupling principles.

The formation of C-O bonds through radical-mediated pathways is an emerging area of synthetic chemistry, often enabled by photoredox catalysis. These methods allow for the generation of radical intermediates under exceptionally mild conditions using visible light. wikipedia.org

One potential strategy involves the generation of a benzylic radical from a suitable precursor, which then couples with a phenoxide. For example, a decarboxylative cross-coupling reaction could utilize a derivative of 4-bromophenylacetic acid as a precursor to the 4-bromobenzyl radical. acs.org Upon generation via photoredox catalysis, this radical could potentially be trapped by 4-methoxyphenoxide to form the desired ether.

Another advanced approach is the dual photoredox/nickel catalysis, which has been used for the synthesis of benzylic ethers by coupling aryl bromides with α-alkoxymethyltrifluoroborates. wikipedia.org This highlights the potential of merging photoredox radical generation with transition metal catalysis to forge the C(sp³)–O bond present in the target molecule. wikipedia.org While direct radical-radical C-O cross-coupling is challenging, these photoredox-mediated strategies represent a frontier in the synthesis of complex ethers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(4-methoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-6-8-14(9-7-13)17-10-11-2-4-12(15)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDXFZVYCNXONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 4 Bromobenzyl 4 Methoxyphenyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms.

A ¹H NMR spectrum for 4-Bromobenzyl-(4-methoxyphenyl)ether would be expected to show distinct signals for each unique proton environment. Analysis of chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) would confirm the arrangement of the methoxy (B1213986), benzyl (B1604629) ether, and substituted aromatic ring protons.

Expected ¹H NMR Data Table (Hypothetical)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Methoxy (-OCH₃) ~3.8 Singlet N/A 3H
Benzyl (-CH₂-) ~4.9-5.0 Singlet N/A 2H
Methoxyphenyl (2H) ~6.9 Doublet ~9.0 2H
Methoxyphenyl (2H) ~7.3 Doublet ~9.0 2H
Bromobenzyl (2H) ~7.2 Doublet ~8.5 2H
Bromobenzyl (2H) ~7.5 Doublet ~8.5 2H

Note: This table is a hypothetical representation. Actual experimental data is not available in the reviewed sources.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The expected spectrum for this compound would show signals for the methoxy carbon, the benzylic methylene (B1212753) carbon, and the distinct carbons of the two aromatic rings.

Expected ¹³C NMR Data Table (Hypothetical)

Carbon Atom Chemical Shift (δ, ppm)
Methoxy (-OCH₃) ~55
Benzyl (-CH₂-) ~70-72
C-Br (Bromobenzyl) ~121
Quaternary C-O (Methoxyphenyl) ~159
Other Aromatic Cs ~114-138

Note: This table is a hypothetical representation. Actual experimental data is not available in the reviewed sources.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish definitive correlations between protons and carbons. An HSQC experiment would correlate each proton to its directly attached carbon, while an HMBC experiment would reveal longer-range (2-3 bond) ¹H-¹³C correlations, confirming the connectivity between the benzyl bridge and the two aromatic rings. The outline's mention of ¹H-¹⁵N techniques is not applicable as the molecule lacks nitrogen. Despite the utility of these methods, no 2D NMR data for this compound has been found in the surveyed literature.

Infrared (IR) Vibrational Spectroscopy Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the presence of specific functional groups. For this compound, key expected absorptions would include C-O-C stretching for the ether linkage, C-Br stretching, aromatic C-H stretching, and C=C stretching from the benzene (B151609) rings.

Expected IR Absorption Bands (Hypothetical)

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Aromatic C=C Bending 1600-1475
Asymmetric C-O-C Stretch ~1250
Symmetric C-O-C Stretch ~1040
C-Br Stretch ~650-550

Note: This table is a hypothetical representation. Actual experimental data is not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the molecular formula C₁₅H₁₅BrO₂, the presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The calculated exact mass for the molecular ion [M]⁺ is 306.02554 Da. An HRMS experiment would aim to find an experimental value that matches this calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition. However, specific experimental HRMS reports for this compound were not located.

X-ray Diffraction and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined. For this compound, a crystal structure analysis would reveal the conformation of the ether linkage and the packing of the molecules in the solid state. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Methodologies for Single Crystal Growth and X-ray Diffraction

The successful elucidation of a compound's crystal structure is contingent upon the growth of high-quality single crystals suitable for X-ray diffraction analysis. For organic compounds like this compound, a common and effective method for single crystal growth is the slow evaporation technique. This process typically involves dissolving the synthesized and purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically, with the goal of achieving a solution that is saturated at a given temperature. Common solvents for such purposes include ethanol (B145695), methanol (B129727), dichloromethane, and acetone. The slow evaporation of the solvent at a constant temperature allows for the gradual formation of well-ordered crystals. For instance, rod-like colorless single crystals of similar aromatic compounds have been successfully grown from an aqueous ethanol solution nih.gov.

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within the crystal lattice. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα source researchgate.netresearchgate.net. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections. This pattern is recorded by a detector, such as a CCD or a linear position-sensitive detector researchgate.netrero.ch. The collected diffraction data, comprising the intensities and positions of thousands of reflections, are then processed. The crystal system, space group, and unit cell dimensions are determined from the initial indexing of the diffraction frames researchgate.net. Subsequently, the crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Determination of Molecular Conformation, Dihedral Angles, and Torsion Angles

The X-ray diffraction data provides the atomic coordinates of the molecule within the asymmetric unit of the crystal lattice. From these coordinates, a detailed picture of the molecular conformation, including bond lengths, bond angles, and crucially, dihedral and torsion angles, can be accurately determined. The conformation of a molecule is often influenced by the electronic and steric effects of its constituent functional groups, as well as the intermolecular forces present in the crystal packing.

Table 1: Representative Dihedral and Torsion Angles from Related Structures

Compound Dihedral/Torsion Angle Value (°) Reference
N-(4-bromophenyl)-4-methoxybenzenesulfonamide Dihedral angle between benzene rings 42.0(14) nih.gov
Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate Dihedral angle between biphenyl (B1667301) rings 5.78 (4) researchgate.net
Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate Torsion angle across ester group 178.0 (1) researchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface is typically mapped with properties such as dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the van der Waals radii (close contacts), white regions represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

Compound H⋯H (%) C⋯H/H⋯C (%) O⋯H/H⋯O (%) Br⋯H/H⋯Br (%) Reference
Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate 27.1 39.3 15.4 10.6 researchgate.net
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate 34.4 - - - researchgate.net

Characterization of Hydrogen Bonding Networks and π-π Stacking Interactions in Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, with hydrogen bonds and π-π stacking being particularly significant in aromatic compounds. Hydrogen bonds, such as N—H⋯O and C—H⋯O, can form extensive networks that connect molecules into chains, layers, or three-dimensional architectures nih.govnih.gov. For example, in the crystal structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, N-H⋯O and C-H⋯O intermolecular interactions lead to the formation of a two-dimensional supramolecular architecture nih.gov.

π-π stacking interactions occur between the aromatic rings of adjacent molecules and are crucial for the stability of the crystal packing. These interactions can be identified and characterized by the distance between the centroids of the aromatic rings and the planarity of the interacting moieties. For instance, π–π stacking interactions with a centroid-to-centroid distance of 3.7318 (10) Å have been observed to connect layers of molecules into a three-dimensional network nih.gov. Computational studies on related systems have also highlighted the importance of π-π stacking in stabilizing molecular complexes acs.org. The interplay of these directional interactions dictates the final crystal packing and influences the material's physical properties.

Elemental Compositional Analysis

The elemental composition of a newly synthesized compound is a fundamental piece of data that confirms its molecular formula. For this compound, the molecular formula is C₁₅H₁₅BrO₂. This formula is determined based on its constituent atoms: fifteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and two oxygen atoms.

The theoretical weight percentages of each element can be calculated from the molecular formula and the atomic weights of the elements. These theoretical values are then compared with experimentally determined values obtained from elemental analysis techniques, such as combustion analysis. While specific experimental data for this compound is not available in the cited literature, the theoretical composition provides a benchmark for its identification and purity assessment.

**Table 3: Theoretical Elemental Composition of this compound (C₁₅H₁₅BrO₂) **

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Weight Percentage (%)
Carbon C 12.011 15 180.165 58.64
Hydrogen H 1.008 15 15.120 4.92
Bromine Br 79.904 1 79.904 26.01
Oxygen O 15.999 2 31.998 10.42

| Total | | | | 307.187 | 100.00 |

Chemical Reactivity and Mechanistic Investigations of 4 Bromobenzyl 4 Methoxyphenyl Ether

Reactivity Profile of the Bromine Moiety

The presence of a bromine atom on one of the phenyl rings imparts specific reactivity to that portion of the molecule. This halogen atom can be involved in a variety of transformations, including nucleophilic substitutions at the benzylic position it influences, transition-metal catalyzed reactions, and electrophilic attacks on the aromatic ring itself.

Examination of Nucleophilic Substitution Reactions

The 4-Bromobenzyl-(4-methoxyphenyl)ether structure contains two halogen-carbon bonds of interest: the aryl C-Br bond and the benzylic C-H bonds adjacent to the bromo-substituted ring. However, nucleophilic substitution primarily targets the benzylic position due to the nature of the C-X bond and the stability of potential intermediates. viu.ca The benzylic halide system, exemplified by related structures like 4-bromobenzyl chloride, is highly susceptible to nucleophilic substitution. ucalgary.ca

The reaction can proceed through two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular). libretexts.orglibretexts.org

SN2 Mechanism: As a primary benzylic system, reactions often favor the SN2 pathway. ucalgary.ca This involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism: Alternatively, the SN1 mechanism involves a two-step process. The first, rate-determining step is the departure of the leaving group to form a resonance-stabilized benzylic carbocation. ucalgary.calibretexts.org This intermediate is planar, and the subsequent attack by a nucleophile can occur from either face, leading to a racemic mixture of products. libretexts.org

A key consideration is the relative reactivity of the aryl bromide versus a benzylic leaving group. In a molecule like 4-bromobenzyl chloride, the C-Br bond on the aromatic ring is strengthened by resonance, giving it partial double-bond character. youtube.com This makes it much less susceptible to nucleophilic substitution compared to the benzylic C-Cl bond. Consequently, a nucleophile like sodium cyanide will selectively displace the benzylic halide, leaving the aryl bromide untouched. youtube.com Applying this principle to this compound, any nucleophilic substitution would occur at the benzylic carbon if a suitable leaving group were present there, rather than displacing the bromine on the aromatic ring.

Table 1: Comparison of SN1 and SN2 Mechanisms for Benzylic Systems

Feature SN1 Mechanism SN2 Mechanism
Kinetics Unimolecular (rate = k[substrate]) libretexts.org Bimolecular (rate = k[substrate][nucleophile]) libretexts.org
Mechanism Two steps, via carbocation intermediate libretexts.org One concerted step libretexts.org
Stereochemistry Racemization libretexts.org Inversion of configuration libretexts.org
Substrate Favored by 2° and 3° benzylic halides ucalgary.ca Favored by 1° benzylic halides ucalgary.ca
Nucleophile Weak nucleophiles are effective libretexts.org Strong nucleophiles are required libretexts.org

| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org |

Participation in Transition-Metal Catalyzed Cross-Coupling Reactions

The aryl bromide functionality in this compound serves as an excellent handle for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgdntb.gov.uaresearchgate.net Palladium and nickel are the most common catalysts for these transformations, which have seen significant development for aryl halides. researchgate.net

Several named reactions can be employed, using the bromophenyl moiety as the electrophilic partner:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene, again typically catalyzed by palladium.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to yield a disubstituted alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by coupling with an amine.

These reactions proceed through a catalytic cycle generally involving oxidative addition of the aryl halide to the low-valent metal center, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the catalyst. The use of ligand-free catalytic systems is an area of active research, aiming to improve cost-effectiveness and sustainability. rsc.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ Biaryl
Heck H₂C=CHR Pd(OAc)₂, PPh₃, Et₃N Substituted Alkene
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Et₃N Disubstituted Alkyne

Electrophilic Aromatic Substitutions on the Bromophenyl Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of the bromophenyl ring in this compound are governed by the electronic properties of the substituents.

The bromine atom is an ortho-, para-directing group, yet it is deactivating towards electrophilic attack. wikipedia.org This is due to a competition between two effects:

Inductive Effect: Being highly electronegative, bromine withdraws electron density from the ring, deactivating it compared to benzene (B151609).

Resonance Effect: The lone pairs on the bromine atom can be donated to the ring, stabilizing the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para position. libretexts.org

Since the para position on the bromophenyl ring is occupied by the benzyl (B1604629) ether group, electrophilic substitution is directed to the ortho positions relative to the bromine atom. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com For these reactions to proceed, a catalyst is typically required to generate a sufficiently strong electrophile to overcome the deactivating effect of the bromine and the inherent stability of the aromatic ring. libretexts.orglibretexts.org For instance, bromination requires a Lewis acid catalyst like FeBr₃ to polarize the Br₂ molecule. libretexts.org

Transformations Involving the Ether Linkage

Cleavage Reactions of Aryl Alkyl Ethers (e.g., Demethylation via BBr₃)

The methoxy (B1213986) group on the second phenyl ring is an aryl methyl ether, which can be cleaved by strong Lewis acids. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, specifically for the demethylation of aryl methyl ethers to yield phenols. nih.govresearchgate.net

The mechanism of BBr₃-mediated ether cleavage has been the subject of detailed investigation. gvsu.educore.ac.uk It is generally understood to proceed via the following steps:

Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates with the Lewis basic ether oxygen, forming an oxonium ion intermediate. pearson.com

Nucleophilic Attack: A bromide ion then acts as a nucleophile, attacking the methyl carbon to cleave the C-O bond. pearson.com This step is analogous to an SN2 reaction. gvsu.edu

Hydrolysis: The resulting aryloxy-dibromoborane intermediate (ArOBBr₂) is hydrolyzed during aqueous workup to yield the final phenol (B47542) product. gvsu.edu

Computational studies have refined this mechanism, suggesting that the process may be more complex. gvsu.educore.ac.uk One proposed pathway involves a bimolecular process where a bromide from one ether-BBr₃ adduct attacks the methyl group of a second adduct. researchgate.net Furthermore, it has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through di- and triphenoxyborane intermediates before hydrolysis. nih.govcore.ac.uk

Table 3: Proposed Mechanistic Steps for BBr₃-Mediated Demethylation of an Aryl Methyl Ether

Step Description Key Intermediates
1 Formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. pearson.com R-O⁺(BBr₃)-R'
2 Nucleophilic attack by a bromide ion on the methyl carbon. gvsu.edupearson.com Transition state involving C-Br bond formation and C-O bond cleavage.
3 Formation of an aryloxy-dibromoborane and methyl bromide. gvsu.edu ArOBBr₂, CH₃Br

| 4 | Hydrolysis of the boron intermediate during workup. | ArOH |

Studies on the Stability and Potential Degradation Pathways of the Ether Bond

The ether linkage in aryl alkyl ethers is generally stable due to its high bond dissociation energy (approximately 360 kJ mol⁻¹). nih.gov However, it can undergo degradation under specific chemical or biological conditions.

Two primary degradation pathways for the ether bond in this compound are plausible:

Acid-Catalyzed Cleavage: In the presence of strong acid, the ether oxygen can be protonated. For a benzyl ether like benzyl phenyl ether (BPE), this can be followed by an SN1-type cleavage to form a phenol and a highly stable benzyl carbocation. nih.gov This pathway is favored because the formation of the resonance-stabilized benzyl cation is thermodynamically accessible. nih.gov

Oxidative Cleavage: Certain biological systems, such as the bacterium Rhodococcus sp., can degrade ethers. nih.gov The mechanism often involves an initial oxidation at the Cα-methylene position (the benzylic carbon). nih.gov This initial oxidation can make the adjacent ether bond more susceptible to subsequent cleavage. In industrial contexts, antioxidants are often used to prevent the autoxidation of organic compounds, a process that proceeds via free radicals and can degrade ether linkages. wikipedia.org

The stability of the ether bond is therefore conditional. While robust under neutral conditions, it is susceptible to cleavage by strong acids, which promote ionic pathways, and by oxidative processes, which can proceed through radical or enzymatic mechanisms.

Reactivity of the Methoxy Group

The methoxy group of an aryl ether, particularly one as electron-rich as a p-methoxyphenyl ether, is susceptible to oxidative cleavage. This reaction typically proceeds under the influence of strong oxidizing agents. The p-methoxybenzyl (PMB) ether is a common protecting group in organic synthesis, and its removal via oxidation is a well-established procedure. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are frequently employed for this purpose. wikipedia.org

The oxidation mechanism is believed to involve a single-electron transfer from the electron-rich methoxy-substituted ring to the oxidant, forming a radical cation. This intermediate is then attacked by a nucleophile, often water present in the reaction mixture, leading to the cleavage of the ether bond and formation of a p-quinonemethide, which subsequently hydrolyzes to the corresponding phenol (4-bromobenzyl alcohol in this theoretical case) and 4-methoxybenzaldehyde. Alternatively, direct oxidation can lead to the formation of a quinone. researchgate.net For instance, electrochemical oxidation of similar 4-hydroxy-3-methoxyphenyl compounds suggests that the methoxy group can be oxidized to a quinone. researchgate.net

In the context of this compound, the reaction would likely proceed as follows:

Path A (Cleavage): Oxidation of the methoxyphenyl ring leads to cleavage of the benzylic ether C-O bond, yielding 4-bromobenzyl alcohol and p-anisaldehyde.

Path B (Phenol Formation): Cleavage of the methyl-aryl C-O bond results in the formation of 4-(4-bromobenzyloxy)phenol.

The specific outcome would depend on the chosen oxidant and reaction conditions. Studies on related substrates show that oxidants like hydrogen peroxide with specific catalysts can also achieve the synthesis of phenols from p-anisaldehyde, demonstrating the transformation of a methoxy-containing group under oxidative conditions. chemicalbook.com

Table 1: Oxidative Agents for Methoxy Group Transformations This table is illustrative and based on general reactions of methoxyphenyl ethers.

Oxidizing AgentTypical SubstratePrimary Product TypeReference
Ceric Ammonium Nitrate (CAN)p-Methoxybenzyl ethersAlcohol (from cleavage) wikipedia.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)p-Methoxybenzyl ethersAlcohol (from cleavage) wikipedia.org
H₂O₂ / Diselenide catalystp-AnisaldehydePhenol chemicalbook.com
Electrochemical Oxidation4-hydroxy-3-methoxyphenyl compoundsQuinone researchgate.net

Direct derivatization of the methoxy group itself is uncommon. More typically, the ether is first cleaved to reveal a more reactive functional group, such as a hydroxyl group (phenol). The most general reaction for ethers is cleavage by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, acid-catalyzed cleavage invariably yields a phenol and an alkyl halide. libretexts.org This is because the aromatic C-O bond is stronger and nucleophilic attack at the sp²-hybridized aromatic carbon is disfavored. Therefore, treatment with HBr would yield 4-(4-bromobenzyloxy)phenol and methyl bromide.

Once the phenolic hydroxyl group is exposed, a wide range of derivatization reactions become possible. These are often employed to increase the volatility and thermal stability of the analyte for techniques like gas chromatography-mass spectrometry (GC-MS). libretexts.org Common derivatization methods include: libretexts.org

Silylation: The active hydrogen of the phenolic -OH group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Acylation: The phenol is converted to an ester using an acylating agent.

Alkylation: The phenol is converted to a different ether using an alkylating agent.

In metabolomics, a two-step derivatization involving methoximation followed by silylation is common. researchgate.netnih.gov While the methoxy group of this compound would not react, if the molecule contained carbonyl groups, they would be converted to methoximes to prevent isomer formation before the silylation of any hydroxyl groups. youtube.com

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying radical processes, reaction kinetics, and the energetic landscapes of transformations.

Ethers are known to be susceptible to radical reactions. libretexts.org One of the most common is autoxidation, where exposure to atmospheric oxygen and light can initiate a radical chain reaction to form unstable and potentially explosive hydroperoxides and peroxides. libretexts.orgyoutube.com The mechanism involves initiation, propagation, and termination steps, with the key propagation steps involving the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. libretexts.org For this compound, the benzylic hydrogens are particularly susceptible to abstraction due to the stability of the resulting benzyl radical.

Recent research has also explored the generation of alkoxy radicals from alcohols using visible-light photoredox catalysis. nih.gov While this applies to the synthesis of ethers, the reverse, cleavage, can also be considered through radical pathways. A hypothetical radical cleavage of this compound could be initiated by a radical species (R•) abstracting a hydrogen atom from the benzylic position:

Initiation: A radical initiator generates R•.

Propagation Step 1 (H-abstraction): R• + Ph-CH₂-O-Ph(OMe) → RH + Ph-CH•-O-Ph(OMe)

Propagation Step 2 (Fragmentation): The resulting carbon-centered radical can fragment, though this is less common than for peroxides.

Alternatively, radical-anion intermediates formed via single-electron transfer could lead to cleavage. For instance, SmI₂-mediated reactions can open cyclopropane (B1198618) rings via radical intermediates, demonstrating how single-electron reagents can initiate bond-breaking processes. acs.org

Kinetic studies are fundamental to determining reaction mechanisms. A key tool in these studies is the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution at a position involved in bond-breaking in the rate-determining step. taylorandfrancis.comnih.gov The substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), results in a C-D bond that has a lower zero-point energy and is therefore stronger than the corresponding C-H bond. baranlab.org

If a C-H bond is broken in the rate-limiting step of a reaction, the reaction will proceed more slowly for the deuterated compound, giving a "normal" primary KIE (kH/kD > 1). nih.gov For reactions involving this compound, KIE studies could elucidate the mechanism of oxidation or cleavage reactions.

For example, to determine if the benzylic C-H bond is cleaved in the rate-determining step of an oxidation reaction (e.g., with DDQ), one could compare the reaction rate of the normal compound with that of its deuterated analogue, 4-bromobenzyl-d₂-(4-methoxyphenyl)ether.

A significant KIE (e.g., kH/kD = 2-7) would provide strong evidence for C-H bond cleavage being the rate-determining step, possibly suggesting a hydrogen atom transfer (HAT) or hydride transfer mechanism. nih.gov

A KIE near unity (kH/kD ≈ 1) would suggest that C-H bond cleavage is not part of the rate-limiting step. The rate-determining step might instead be the initial single-electron transfer from the aromatic ring to the oxidant. nih.gov

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data and Mechanistic Implications This table presents hypothetical data for the oxidation of this compound.

Deuterated Substrate PositionHypothetical kH/kD ValueInferred Rate-Limiting Step
Benzylic (Ar-CD₂-OAr')4.5Cleavage of the benzylic C-H bond.
Methoxy (Ar-CH₂-OAr'-OCD₃)1.1Cleavage of the methoxy C-H bond is not rate-limiting.
Benzylic (Ar-CD₂-OAr')1.0C-H bond cleavage is not rate-limiting; possibly initial electron transfer.

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for detailed analysis of reaction mechanisms, including the structures of transition states and the energy profiles of entire reaction pathways. acs.org

For the acid-catalyzed cleavage of this compound, two primary nucleophilic substitution mechanisms are possible: Sₙ1 and Sₙ2. wikipedia.orgpressbooks.pub

Sₙ2 Pathway: Following protonation of the ether oxygen, the bromide ion (Br⁻) would attack the less sterically hindered carbon—the benzylic carbon. The reaction would proceed through a single, concerted transition state where the C-O bond is partially broken and the C-Br bond is partially formed. This would lead to 4-bromobenzyl bromide and 4-methoxyphenol (B1676288).

Sₙ1 Pathway: Protonation of the ether oxygen is followed by the departure of the 4-methoxyphenol leaving group to form a relatively stable secondary benzylic carbocation (4-bromobenzyl cation). This carbocation would then be rapidly attacked by the bromide ion. This pathway involves a high-energy carbocation intermediate.

Computational modeling can calculate the activation energies (ΔG‡) for both the Sₙ1 and Sₙ2 transition states. The preferred reaction pathway is the one with the lower activation energy barrier. For a secondary benzylic ether, the mechanism can be borderline, and the outcome may depend on the specific acid and solvent conditions. Computational studies on similar systems, such as the catalytic opening of furan (B31954) rings, demonstrate how energy profiles can distinguish between different mechanistic possibilities, like a surface-mediated pathway versus a water-mediated cleavage. acs.org Similarly, analysis of π-type interactions in transition state models can explain the stereochemical outcomes of reactions. acs.org Such analyses for this compound would provide definitive insights into its cleavage mechanism under various conditions.

Theoretical and Computational Chemistry Studies of 4 Bromobenzyl 4 Methoxyphenyl Ether

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 4-Bromobenzyl-(4-methoxyphenyl)ether. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to predict various molecular characteristics with a high degree of accuracy. These calculations are fundamental to understanding the molecule's geometry, electronic landscape, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of this compound. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface. For molecules with flexible bonds, such as the ether linkage and the rotations around the phenyl rings, conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global minimum energy conformation and understand the energy barriers between different stable forms. For similar aromatic ethers, theoretical calculations have been shown to predict bond lengths and angles that are in good agreement with experimental data derived from X-ray diffraction. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.netacs.org In related compounds, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the bromobenzyl moiety. This distribution of frontier orbitals indicates that charge transfer can occur within the molecule upon electronic excitation. nih.gov

Table 1: Frontier Molecular Orbital Energies

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ΔE = ELUMO - EHOMO

Computation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors provide a theoretical framework for understanding the molecule's stability and reactivity. researchgate.net Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govresearchgate.net Chemical hardness and softness are indicators of the molecule's resistance to change in its electron distribution. ejosat.com.tr The electrophilicity index measures the propensity of the molecule to accept electrons. researchgate.net These parameters are vital for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Global Reactivity Descriptors

DescriptorFormulaDescription
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not widely reported, this computational technique is invaluable for understanding the dynamic behavior of similar molecules. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and intermolecular interactions in different environments, such as in solution or in a crystal lattice. acs.orgresearchgate.net For a molecule like this ether, MD could reveal the dynamics of the ether linkage, the rotation of the phenyl rings, and how these motions are influenced by solvent molecules or neighboring molecules in the solid state. researchgate.net

In Silico Predictions of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters. For this compound, it is possible to calculate the ¹H and ¹³C NMR chemical shifts and the infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are highly useful for interpreting experimental spectra and can help in the structural confirmation of the compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR spectra. ejosat.com.tr Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. Comparing the computed spectra with experimental data allows for a detailed assignment of the vibrational modes of the molecule. materialsciencejournal.org

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational tools like Hirshfeld surface analysis are used to visualize and quantify these interactions within a crystal lattice. nih.gov This analysis partitions the crystal space among molecules and maps various close contacts. For aromatic compounds like this compound, interactions such as C-H···π, π-π stacking, and halogen bonds (involving the bromine atom) are expected to play a significant role in the crystal packing. nih.govmdpi.com Hirshfeld analysis can provide percentage contributions of different types of contacts (e.g., H···H, C···H, O···H, Br···H), offering a detailed picture of the forces that stabilize the crystal structure. researchgate.netnih.gov

Reaction Mechanism Modeling and Simulation of Energy Landscapes

Detailed research findings, including data on activation energies, transition state geometries, and reaction coordinates for this compound, are not available in the current scientific literature. Computational studies employing methods such as Density Functional Theory (DFT) or other quantum chemical calculations to model the reaction mechanisms involving this ether—for instance, its synthesis via Williamson ether synthesis or its cleavage reactions—have not been published.

Consequently, data tables that would typically present calculated energetic barriers, bond lengths of transition states, or vibrational frequencies corresponding to imaginary frequencies are absent. The exploration of the potential energy surface to identify intermediates, transition states, and reaction pathways for this compound is a research area that awaits investigation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the bromo and methoxy (B1213986) groups on the respective phenyl rings, connected by a stable benzyl (B1604629) ether linkage, positions 4-Bromobenzyl-(4-methoxyphenyl)ether as a valuable intermediate in organic synthesis. The distinct electronic properties and reactivity of each aromatic ring enable its use in sequential and controlled chemical transformations.

The this compound molecule serves as a foundational precursor for constructing more elaborate organic molecules. The bromine atom on one of the phenyl rings is a key functional handle, enabling a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular framework.

Simultaneously, the 4-methoxyphenyl (B3050149) group influences the electronic nature of the molecule and can be a site for further functionalization. The methoxy group is an electron-donating group, which can direct electrophilic aromatic substitution reactions to specific positions on its ring. Research on related structures, such as methyl 2-(4-bromophenyl)cyclopropane-1-carboxylate and methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate, has demonstrated the utility of these substituted phenyl motifs in sophisticated chemical transformations, including reductive ring-opening reactions to create selectively deuterated molecules. acs.orgrsc.org Such studies underscore the synthetic potential embedded within the bromo- and methoxy-substituted aromatic systems of the target ether, highlighting its capability to act as a starting point for molecules with isotopic labels or complex substitution patterns. rsc.org

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds, can utilize building blocks containing specific functionalities. The 4-bromobenzyl and 4-methoxyphenyl moieties within the ether can be incorporated into larger heterocyclic frameworks. For instance, the electron-withdrawing nature of the bromophenyl group and the electron-donating nature of the methoxyphenyl group can influence the reactivity and outcome of cyclization reactions.

In studies focused on the enantioselective dearomatization of diazaheterocycles, the electronic properties of substituents on aromatic rings play a critical role. acs.org Research has shown that both electron-rich groups, like p-methoxyphenyl, and halogenated aryl groups, such as p-bromophenyl, can effectively participate in and influence the stereochemical control of these complex reactions. acs.org These findings suggest that this compound can serve as a valuable building block, where its distinct electronic domains can be harnessed to direct the assembly of complex heterocyclic systems. acs.org

Utilization in Polymer Chemistry and Polymerization Studies

In the realm of materials science, the structural features of this compound suggest its potential use as a monomer or a modifying agent in polymerization reactions. The benzyl ether linkage is a common structural unit in various polymers, and the terminal functional groups on the aromatic rings offer sites for polymerization.

For example, studies on the anionic ring-opening polymerization (AROP) of monomers like benzyl glycidyl (B131873) ether demonstrate that ether linkages are stable and compatible with polymerization conditions. rsc.org Furthermore, research on the enzymatic polymerization of 4-methoxyphenol (B1676288) indicates that the methoxyphenyl unit can be polymerized to form poly(4-methoxyphenol), a material with interesting properties such as antioxidant activity. rsc.org The bromine atom on the other ring provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities to tailor the final properties of the material.

Table 1: Potential Polymerization Strategies Involving this compound Moieties

Polymerization ApproachRelevant MoietyPotential Role of CompoundResulting Polymer Feature
Ring-Opening PolymerizationBenzyl Ether LinkageComonomer or Initiator FragmentPolyether backbone
Oxidative Polymerization4-Methoxyphenol unitMonomerConductive or antioxidant polymer
Atom Transfer Radical Polymerization (ATRP)4-Bromobenzyl unitInitiatorWell-defined polymer chains
Post-Polymerization ModificationBromine atomFunctionalizable Polymer UnitMaterial with tailored properties

Evaluation as a Functional Group Protecting Group in Multi-Step Synthesis

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. Benzyl (Bn) ethers are widely used for the protection of alcohols due to their general stability and ease of removal through hydrogenolysis. uwindsor.ca

The this compound structure combines two modified benzyl ether-type protecting groups. The 4-methoxybenzyl (PMB) ether is a well-established protecting group for alcohols, known for its selective removal under oxidative conditions (e.g., using DDQ) or specific acidic conditions, which leave standard benzyl ethers intact. organic-chemistry.org Conversely, research in carbohydrate chemistry has shown that p-bromobenzyl (PBB) ethers are stable under conditions used to cleave other protecting groups, such as the acidic removal of a 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) ether. researchgate.netnih.gov

This differential reactivity suggests that the this compound framework could be explored as a protecting group strategy. An alcohol could potentially be protected with a reagent derived from this ether, and the two aryl groups could be cleaved under different, orthogonal conditions, offering flexibility in complex synthetic routes.

Table 2: Comparison of Related Benzyl-Type Protecting Groups

Protecting GroupAbbreviationCommon Cleavage MethodRelative Stability
Benzyl etherBnH₂, Pd/C (Hydrogenolysis)Generally robust
4-Methoxybenzyl etherPMBDDQ, CAN (Oxidative); TFA (Acidic)More labile than Bn
4-Bromobenzyl etherPBBH₂, Pd/C (Hydrogenolysis)Similar to or more stable than Bn
4-(3,4-Dimethoxyphenyl)benzyl etherDMPBnTFA (Mildly Acidic)More labile than PMB

Application as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often employed to enhance the volatility, thermal stability, or detectability of an analyte. jfda-online.com Reagents that introduce a halogenated group are particularly effective for enhancing detection by electron capture detectors (ECD) or for producing characteristic mass spectral fragmentation patterns.

The 4-bromobenzyl moiety of the target ether makes it a candidate for use as a derivatization reagent. The bromine atom is a heavy halogen that can significantly enhance the response of an ECD. Reagents like pentafluorobenzyl bromide (PFBBr) are commonly used to derivatize compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids. libretexts.org By analogy, a reactive form of this compound, such as the corresponding bromide (4-(4-methoxybenzyloxy)benzyl bromide), could be used to introduce the bromo- and methoxy-substituted benzyl group onto an analyte. This would not only improve its chromatographic behavior but also increase its molecular weight and introduce a specific isotopic pattern (due to the natural abundance of ⁷⁹Br and ⁸¹Br), facilitating identification and quantification at trace levels. jfda-online.comlibretexts.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Research Gaps

4-Bromobenzyl-(4-methoxyphenyl)ether is recognized in chemical literature primarily as a synthetic intermediate, constructed from two key functional components: a 4-bromobenzyl group and a 4-methoxyphenyl (B3050149) group linked by an ether bridge. Its synthesis typically follows established protocols like the Williamson ether synthesis, involving the reaction of a 4-bromobenzyl halide with 4-methoxyphenol (B1676288). prepchem.comcram.com The academic understanding of this molecule is largely centered on the predictable reactivity of its constituent parts. The aryl bromide moiety is a well-established functional handle for a multitude of cross-coupling reactions, including those catalyzed by palladium, nickel, and copper. nih.govnih.govnih.gov Similarly, the benzyl (B1604629) ether group is known to be cleavable under various reductive or oxidative conditions, and the electron-rich methoxy-substituted ring is susceptible to electrophilic substitution. acs.orggoogle.com

Despite the predictable nature of its functional groups, significant research gaps exist for the compound itself. There is a scarcity of dedicated studies on the integrated chemical behavior of this compound. The application of modern, highly selective catalytic systems to this specific substrate remains largely undocumented. For instance, while Ni/photoredox catalysis is a powerful tool for C(sp²)-C(sp³) bond formation using aryl bromides, its application to this particular ether has not been explored. nih.gov Furthermore, there is a lack of comprehensive studies on its physical properties, solid-state structure, or potential applications beyond being a simple building block. Its potential as a precursor for more complex molecular architectures or as a model substrate for mechanistic studies in catalysis is an area ripe for investigation.

Proposed Unexplored Reactivity and Novel Synthetic Pathways

The dual functionality of this compound presents numerous opportunities for exploring undiscovered reactivity and developing novel synthetic routes. Future research could systematically investigate reactions at its key reactive sites.

At the C-Br Bond: The aryl bromide is a prime site for functionalization. While cross-coupling is common for aryl bromides, many modern variants have not been applied to this substrate. nih.gov

Modern Cross-Coupling Reactions: Investigation into photoredox-mediated couplings could yield novel carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govrsc.org The use of advanced ligand systems in copper-catalyzed C-O or C-N coupling reactions could also be explored. nih.gov

Reductive Dehalogenation: The bromine atom can serve as a temporary blocking group, which can be removed via catalytic hydrogenation to yield (4-methoxyphenyl)methyl phenyl ether. organic-chemistry.org This strategy allows for functionalization at other positions before the bromine is removed.

At the Ether Linkage: The benzylic ether bond offers another point for chemical modification.

Selective Oxidation: The ether could be selectively oxidized to the corresponding ester, 4-bromobenzyl 4-methoxybenzoate, using modern catalytic systems like Cu₂O/C₃N₄ with co-oxidants, which has been shown to be effective for other benzyl ethers at room temperature. nih.govrsc.org

Novel Cleavage Protocols: While benzyl ether cleavage is standard, applying new visible-light-mediated methods could provide a highly selective and functional-group-tolerant deprotection strategy to yield 4-bromobenzyl alcohol and 4-methoxyphenol. acs.org

Rearrangement Reactions: Inspired by theoretical studies on Claisen rearrangements of benzyl vinyl ethers, investigations into analogous skeletal rearrangements of this or related derivatives could uncover novel transformations. rsc.org

The following table outlines proposed unexplored reactions for the parent compound.

Reactive SiteProposed Reaction TypePotential Catalyst/Reagent SystemExpected Product Type
Aryl Bromide (C-Br)Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseBiaryl Ether Derivative
Aryl Bromide (C-Br)Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI / Amine BaseAlkynyl-Substituted Ether
Aryl Bromide (C-Br)Buchwald-Hartwig AminationPd Catalyst / Ligand / BaseAminated Benzyl Ether
Aryl Bromide (C-Br)Ni/Photoredox AlkylationNiBr₂·glyme / Photoredox CatalystAlkyl-Substituted Benzyl Ether. nih.gov
Ether Linkage (C-O-C)Catalytic OxidationCu₂O/C₃N₄ / TBHP / O₂Benzoate Ester Derivative. nih.gov
Ether Linkage (C-O-C)Photocatalytic CleavageDDQ / Visible LightAlcohol and Phenol (B47542). acs.org

Potential for the Development of New Derivatives and Molecular Architectures

The unexplored reactivity of this compound provides a direct gateway to a vast library of new derivatives and complex molecular architectures. By leveraging the functional handles, chemists can design and synthesize molecules with tailored electronic and steric properties.

Derivatives from C-Br Functionalization: The C-Br bond is the most versatile starting point. Palladium-catalyzed reactions can introduce aryl, heteroaryl, alkynyl, or amino groups, transforming the simple ether into a more complex biaryl or multi-functional scaffold. These new derivatives could serve as precursors for pharmaceuticals, agrochemicals, or materials science applications. For example, coupling with boronic acids (Suzuki reaction) or thiols chemicalpapers.com could generate molecules with entirely new physical and biological properties.

Derivatives from Ether Modification: Cleavage of the ether linkage provides access to two valuable building blocks: 4-bromobenzyl alcohol and 4-methoxyphenol. chemicalbook.comdoubtnut.com The alcohol can be further oxidized to the corresponding aldehyde or carboxylic acid. The phenolic hydroxyl group can be used as a nucleophile in further etherification or esterification reactions, leading to a second generation of derivatives.

Multi-functionalized Architectures: A sequential or orthogonal functionalization strategy could yield highly complex molecules. For instance, a Suzuki coupling at the C-Br bond could be followed by a photocatalytic cleavage of the ether, yielding a functionalized benzyl alcohol. Alternatively, electrophilic substitution on the electron-rich 4-methoxyphenyl ring, followed by cross-coupling, could generate intricate, three-dimensional structures.

The table below proposes several novel derivatives accessible from the parent compound.

Target Derivative NameSynthetic ApproachKey Reagents
4'-(4-Methoxyphenoxymethyl)-[1,1'-biphenyl]-4-carbonitrileSuzuki Coupling4-cyanophenylboronic acid, Pd catalyst
4-((4-Methoxyphenoxy)methyl)anilineBuchwald-Hartwig AminationBenzophenone imine, Pd catalyst, then hydrolysis
1-((4-Methoxyphenoxy)methyl)-4-(phenylethynyl)benzeneSonogashira CouplingPhenylacetylene, Pd/Cu catalysts
4-((4-Methoxyphenoxy)methyl)benzaldehydeMetal-halogen exchange then formylationn-BuLi, then DMF
Methyl 4-((4-methoxyphenoxy)methyl)benzoateCarbonylationCO, Pd catalyst, Methanol (B129727)

Prospects for Advancements in Computational Predictions and Experimental Validation

Computational chemistry offers a powerful, synergistic approach to guide the experimental exploration of this compound. The use of theoretical models can de-risk and accelerate the discovery of new reactions and derivatives.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic pathways. For example, computational studies could map the reaction energy profiles for various catalytic cycles in cross-coupling reactions, helping to identify the most promising ligand and catalyst combinations. nih.gov This approach can provide insights into transition state geometries and activation barriers, explaining observed reactivity and selectivity, or predicting outcomes before a reaction is attempted in the lab.

Prediction of Reactivity and Properties: Computational tools can predict the electronic properties of the parent molecule and its proposed derivatives. Calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies can help rationalize the reactivity at the C-Br bond versus other sites on the molecule. Such calculations have been used to understand substituent effects in other benzyl ether systems. rsc.org Furthermore, spectroscopic data (e.g., NMR chemical shifts, IR frequencies) can be predicted to aid in the characterization and structural confirmation of newly synthesized compounds.

Catalyst and Substrate Design: Looking forward, a data-driven approach combining computational screening and machine learning could be used to explore a vast chemical space of potential derivatives. By featurizing the molecular structure, models could be trained to predict reactivity or specific properties, guiding synthetic efforts toward molecules with desired characteristics, a strategy that has already been applied to the broader class of aryl bromides. nih.gov The synergy between in-silico prediction and empirical validation will be crucial for unlocking the full synthetic potential of this compound and its future derivatives.

Q & A

What are the common synthetic routes for preparing 4-Bromobenzyl-(4-methoxyphenyl)ether, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via Williamson ether synthesis , where a bromobenzyl halide reacts with a 4-methoxyphenoxide ion under basic conditions. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric control of the base (e.g., K₂CO₃ or NaH). Evidence suggests that steric hindrance from the methoxy group may slow nucleophilic substitution, requiring extended reaction times .

Advanced Consideration : Competing side reactions, such as elimination or over-alkylation, can occur if the base strength or temperature is excessive. Kinetic studies using HPLC or in-situ IR spectroscopy are recommended to optimize conditions .

What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Standard characterization employs:

  • NMR : Distinct aromatic proton signals for bromobenzyl (δ 7.3–7.5 ppm) and methoxyphenyl (δ 6.8–7.1 ppm) groups.
  • GC/MS : Molecular ion peak at m/z 327–328 (Br isotope pattern) and fragmentation pathways confirming ether linkage .

Advanced Consideration : Discrepancies in melting points or retention times may arise from trace impurities (e.g., unreacted halide). Recrystallization in ethanol/water mixtures or preparative HPLC can improve purity. Cross-validation with high-resolution mass spectrometry (HRMS) is critical for structural confirmation .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The bromine atom at the benzyl position enables participation in Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄. However, the electron-donating methoxy group on the adjacent phenyl ring may reduce oxidative addition efficiency. Studies recommend using PdCl₂(dppf) with elevated temperatures (80–120°C) to enhance catalytic turnover . Kinetic data from controlled experiments (e.g., varying ligand ratios) are essential to map mechanistic pathways.

What are the solubility challenges for this compound, and how can purification protocols be optimized?

Advanced Research Question
The compound’s low aqueous solubility (estimated logP ≈ 5.8) necessitates polar aprotic solvents (e.g., DCM or acetone) for chromatography . Recrystallization from ethyl acetate/hexane mixtures improves crystallinity. For trace impurity removal, size-exclusion chromatography (SEC) or centrifugal partition chromatography (CPC) is advised. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility .

How can researchers detect and quantify this compound in environmental matrices?

Advanced Research Question
Due to its classification as a priority pollutant (EPA List of Lists), quantification requires:

  • GC-ECD/HRMS : For brominated ethers in soil/water extracts.
  • SPME or SBSE : Pre-concentration techniques to enhance sensitivity in low-abundance samples.
    Calibration against deuterated analogs (e.g., d₅-4-Bromophenyl phenyl ether) minimizes matrix effects .

What are the thermal stability profiles of this compound, and how do storage conditions affect degradation?

Basic Research Question
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Long-term storage recommendations:

  • Dark, inert atmosphere (argon/vacuum-sealed vials).
  • Temperature : –20°C to prevent bromine displacement or ether cleavage.
    Degradation products (e.g., phenolic derivatives) can be monitored via LC-MS/MS .

How does the compound interact with biological systems, and what are the implications for toxicity studies?

Advanced Research Question
In vitro assays suggest moderate cytotoxicity (IC₅₀ ~50 μM in HepG2 cells), likely due to bromine-mediated oxidative stress. Metabolite profiling using hepatocyte models reveals O-demethylation as a primary detoxification pathway. Comparative studies with non-brominated analogs (e.g., 4-methoxyphenyl ether) are critical to isolate bromine-specific effects .

What computational methods predict the compound’s environmental persistence and bioaccumulation potential?

Advanced Research Question
QSAR models (e.g., EPI Suite) estimate a bioconcentration factor (BCF) of 1,200, indicating moderate bioaccumulation. Molecular dynamics simulations highlight hydrophobic interactions with lipid bilayers. Field studies validating these predictions should measure half-lives in sediment/water systems under varying pH and UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.